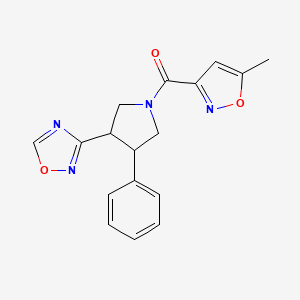

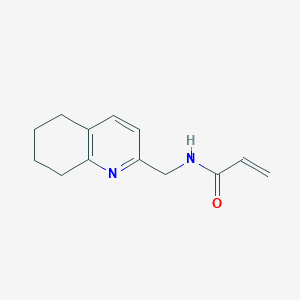

![molecular formula C17H13F3N2O2S B2502301 Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 299165-10-9](/img/structure/B2502301.png)

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate, is a multifaceted molecule that belongs to the class of organic compounds known as heterocycles. These compounds contain a ring structure composed of at least two different elements, one of which is typically carbon, while the others can be elements such as nitrogen or sulfur. The presence of the thieno[2,3-b]pyridine moiety indicates a fused ring system that includes a thiophene ring and a pyridine ring. The compound also features a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, as well as a phenyl group, which is a common structural motif in organic chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate was used as a starting material to achieve the synthesis of new pyridothienopyrimidine derivatives through reactions with phenylisothiocyanate and subsequent cyclization reactions . Although the exact synthesis of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating appropriate functional groups and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a crystal . For example, the crystal structure analysis of a similar compound, ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate, revealed a half-chair conformation of the thiazinane ring and the presence of intramolecular hydrogen bonding . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

The reactivity of heterocyclic compounds is often explored through their participation in various chemical reactions. For instance, the synthesis of Schiff base compounds from 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate demonstrates the versatility of these molecules in forming new chemical bonds . Additionally, the formation of pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives from amino-imino derivatives indicates the potential for Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate to undergo similar transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electronegative substituents such as the trifluoromethyl group can affect the electron distribution within the molecule, potentially altering its reactivity, boiling point, and solubility . The phenyl group can contribute to the overall stability of the molecule and participate in π-π interactions, which are important in the solid-state packing of the crystals. The analysis of related compounds through spectroscopic methods such as NMR and IR spectroscopy provides valuable information about the functional groups present and their chemical environment .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research on Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate and similar compounds has led to advancements in the synthesis of various heterocyclic compounds. For instance, studies have demonstrated methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, employing derivatives like Ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate as intermediates. This process has been crucial for synthesizing a range of substituted thieno[2,3-d]pyrimidines, expanding the scope of potential pharmaceutical and chemical applications (Santilli, Kim, & Wanser, 1971).

Facilitating [4+2] Annulation Reactions

The compound has also been instrumental in facilitating [4+2] annulation reactions, contributing to the synthesis of highly functionalized tetrahydropyridines. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst. The reaction produces ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, showcasing the compound's versatility in synthesizing complex heterocycles (Zhu, Lan, & Kwon, 2003).

Synthesis of Pyridine-Based Heterocycles

Another application is in the synthesis of pyridine-based heterocycles, where ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate serves as a starting material. This compound reacts with phenylisothiocyanate to afford thiourea derivatives, which can cyclize into different pyridothienopyrimidine derivatives. Such synthetic pathways enable the production of novel heterocyclic compounds with potential biological activity, underscoring the broad utility of these chemical processes in drug discovery and development (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

properties

IUPAC Name |

ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIQBNRDZWSSDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B2502218.png)

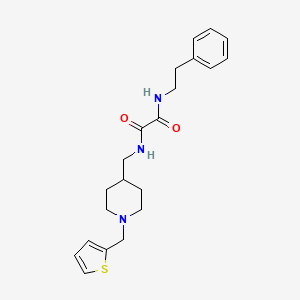

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)

![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2502223.png)

![N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide](/img/structure/B2502227.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2502232.png)

![8-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methylpiperazin-1-yl)oxalamide](/img/structure/B2502237.png)

![(3-Chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B2502238.png)